

Application Notes and Protocols for ELISA-Based Screening of Furaltadone Metabolite AMOZ

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Compound of Interest

Compound Name: *Furaltadone*

Cat. No.: *B1232739*

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite and marker residue of the banned nitrofurantoin antibiotic, **furaltadone**.

Introduction

Furaltadone, a broad-spectrum nitrofurantoin antibiotic, has been prohibited for use in food-producing animals in numerous countries due to the potential carcinogenic properties of its residues.[1][2] Regulatory monitoring for **furaltadone** use relies on the detection of its tissue-bound metabolite, AMOZ.[3][4] The parent drug is rapidly metabolized, but AMOZ remains stable and covalently bound to tissue proteins, making it a reliable marker for illegal **furaltadone** administration.[1]

This document details a competitive ELISA method for the rapid screening of AMOZ in various food matrices. The protocol involves an initial sample preparation to release and derivatize the bound AMOZ, followed by detection using a competitive immunoassay format.

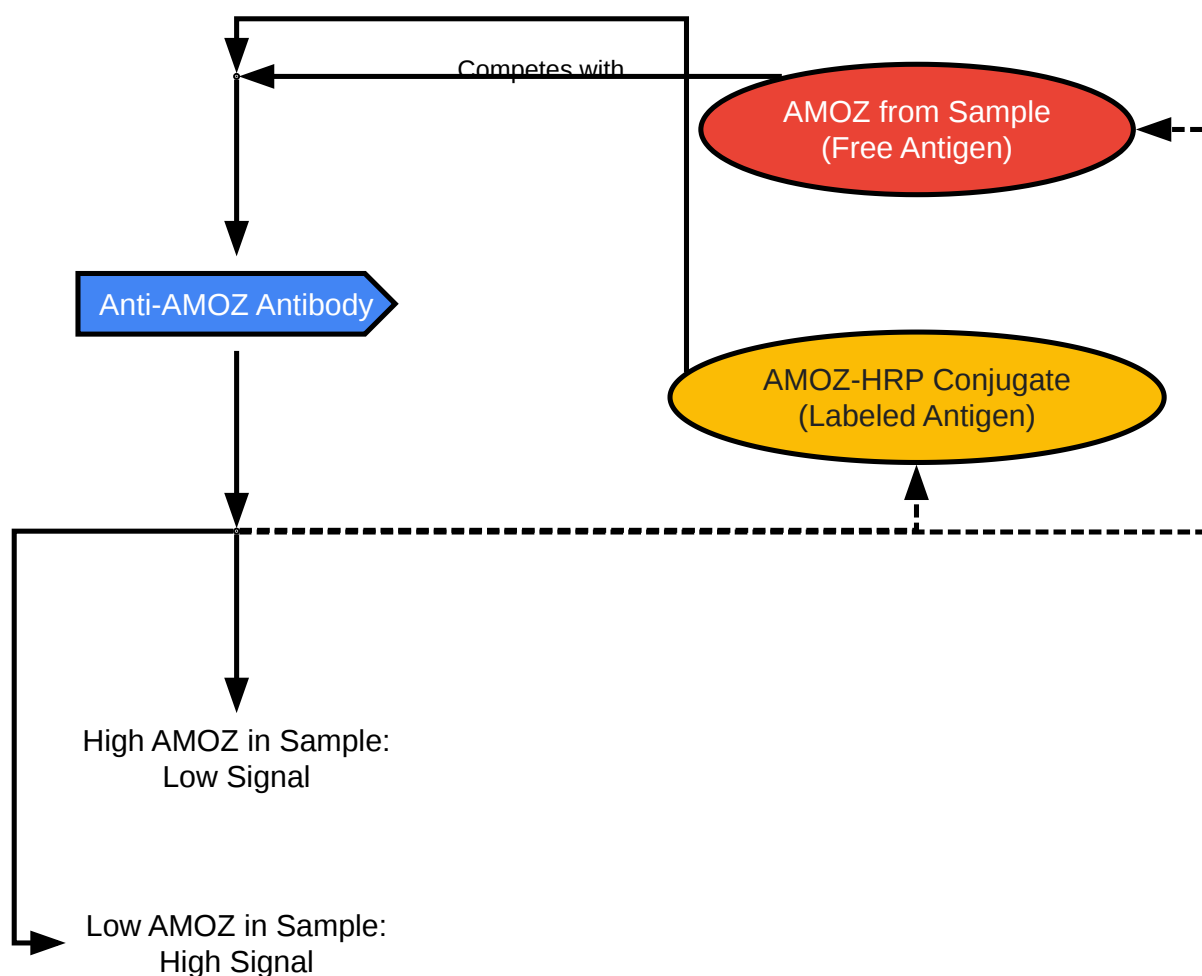
Principle of the Competitive ELISA for AMOZ

The ELISA for AMOZ is based on the principle of a competitive immunoassay.[1][5] In this format, free AMOZ present in the sample or standard competes with a fixed amount of enzyme-

labeled AMOZ (e.g., AMOZ-HRP conjugate) for a limited number of specific antibody binding sites that are pre-coated on the microtiter plate wells.[1][6]

After an incubation period, unbound reagents are washed away. A substrate/chromogen solution is then added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color developed is inversely proportional to the concentration of AMOZ in the sample.[5][7] A higher concentration of AMOZ in the sample will result in less binding of the enzyme-labeled AMOZ and, consequently, a weaker color signal. The concentration of AMOZ in the samples is determined by comparing the absorbance with a standard curve.

Below is a diagram illustrating the principle of the competitive ELISA for AMOZ detection.



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Caption: Principle of the competitive ELISA for AMOZ detection.

Experimental Protocols

The following protocols provide a generalized procedure for the analysis of AMOZ in various food matrices. It is essential to consult the specific instructions provided with the commercial ELISA kit being used, as reagent concentrations and incubation times may vary.

Sample Preparation and Derivatization

The initial step involves the release of protein-bound AMOZ through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NP-AMOZ.^[4]^[8]

Materials:

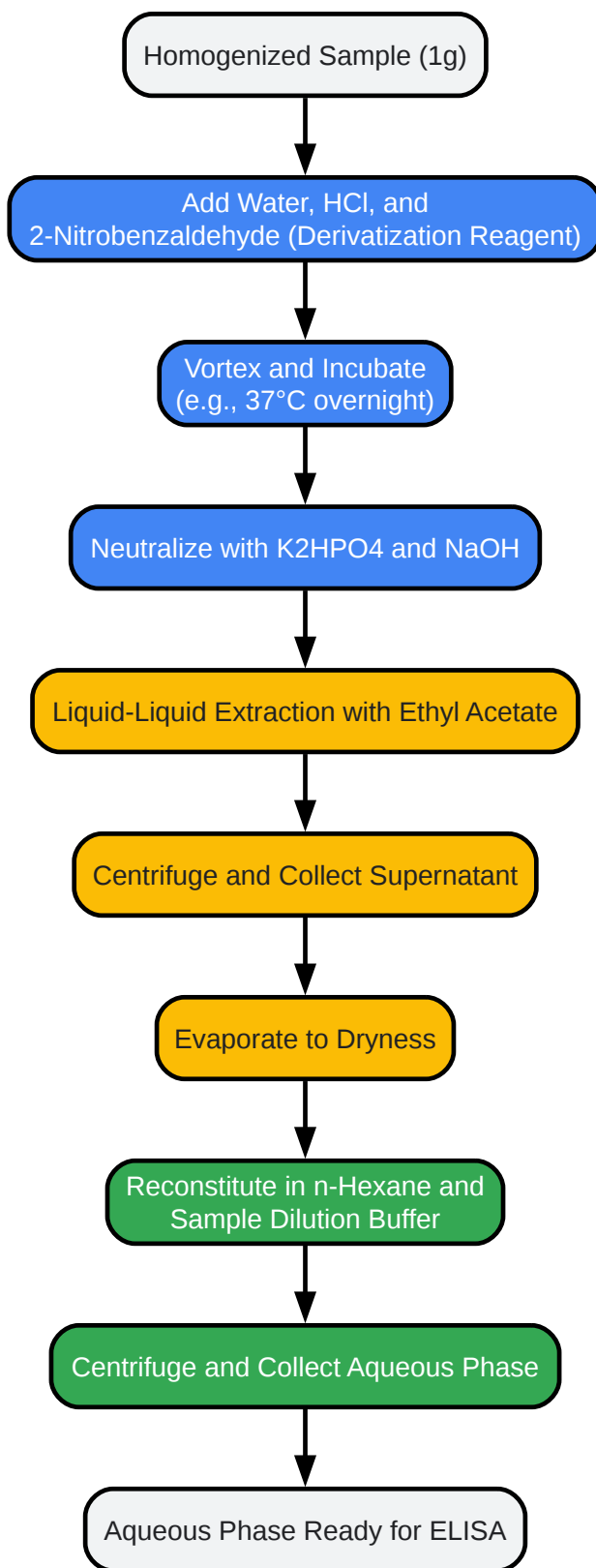
- Homogenizer
- Centrifuge
- Water bath or incubator
- Vortex mixer
- Nitrogen evaporator (optional)
- Reagents: Deionized water, 1 M Hydrochloric Acid (HCl), 2-nitrobenzaldehyde (2-NBA) solution (e.g., 10 mM in DMSO), 0.1 M Dipotassium Phosphate (K₂HPO₄), 1 M Sodium Hydroxide (NaOH), Ethyl Acetate, n-Hexane.^[1]^[7]^[9]

Procedure for Animal Tissue (Fish, Shrimp, Chicken):

- Weigh 1.0 ± 0.05 g of the homogenized sample into a centrifuge tube.^[7]
- Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 μ L of derivatization reagent (2-NBA).^[7]^[9]
- Vortex the mixture thoroughly for at least 1 minute.^[7]

- Incubate the sample. This can be done overnight (approximately 16 hours) at 37°C or for 3 hours in a 50°C water bath.[\[7\]](#)
- After incubation, allow the samples to cool to room temperature.
- Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH to neutralize the mixture. Vortex briefly.[\[7\]](#)[\[9\]](#)
- Add 5 mL of ethyl acetate and vortex for 5 minutes for liquid-liquid extraction.[\[7\]](#)
- Centrifuge at 4000 rpm for 10 minutes.[\[7\]](#)[\[9\]](#)
- Transfer the upper ethyl acetate layer (approximately 2.5 mL) to a clean tube.[\[9\]](#)
- Evaporate the ethyl acetate to dryness using a nitrogen evaporator or a water bath at 50-60°C.[\[7\]](#)
- Reconstitute the dried residue with 1 mL of n-hexane and 1 mL of sample dilution buffer (provided in the ELISA kit). Vortex thoroughly.[\[9\]](#)
- Centrifuge at 4000 rpm for 10 minutes.
- The lower aqueous phase is used for the ELISA assay.[\[9\]](#)

The following diagram outlines the general workflow for sample preparation.



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Caption: General workflow for AMOZ sample preparation.

ELISA Procedure

Materials:

- AMOZ ELISA Kit (containing pre-coated microtiter plate, standards, AMOZ-HRP conjugate, antibody solution, wash buffer, substrate A and B, and stop solution).[7]
- Micropipettes and tips
- Microtiter plate reader (450 nm)

Procedure:

- Allow all reagents and samples to reach room temperature before use.
- Prepare the required amount of wash buffer by diluting the concentrated stock as per the kit instructions.[1]
- Add 50 µL of each standard and prepared sample into the appropriate wells of the microtiter plate in duplicate.[1][7]
- Add 50 µL of AMOZ-HRP conjugate to each well (except for the blank wells).[1][7]
- Add 50 µL of the antibody working solution to each well.[7]
- Seal the plate and gently shake to mix. Incubate for 30-45 minutes at 25°C in the dark.[1][7]
- Wash the plate 3-5 times with the diluted wash buffer.[1][7]
- Add 50 µL of Substrate A and 50 µL of Substrate B to each well.[7]
- Incubate for 15 minutes at 25°C in the dark for color development.[1][7]
- Add 50 µL of Stop Solution to each well to terminate the reaction.[7]
- Read the absorbance at 450 nm within 10 minutes.[1]

Data Presentation

The performance of AMOZ ELISA kits can vary between manufacturers and sample matrices. The following tables summarize key quantitative data from various sources.

Table 1: Detection Limits and Recovery Rates

Matrix	Detection Limit (LOD/LOQ)	Recovery Rate (%)	Citation
Animal Tissue	0.009 ng/mL (LOD)	81.1 - 105.3	[8]
Cultured Fish	0.1 µg/kg (LOD)	89.8 - 112.5	[4][10]
Muscle, Liver, Honey, Milk, Egg	0.1 ppb (LOD)	75 - 85 ± 15-25	[7]
Seafood (Fish, Shrimp)	0.1 ppb (Sensitivity)	N/A	
Dried Meat Powder	0.13 µg/kg (LOQ)	81 - 108	[3]

Table 2: Cross-Reactivity

Compound	Cross-Reactivity (%)	Citation
AMOZ	100	[7]
AOZ	< 0.1	[7]
AHD	< 0.1	[7]
SEM	< 0.1	[7]

Table 3: Assay Performance Characteristics

Parameter	Value	Citation
IC50 (Animal Tissue)	0.11 ng/mL	[8]
IC50 (Cultured Fish)	0.325 µg/kg	[4][10]
Standard Curve Range	0.05 - 4.05 ppb	[7]
Incubation Time (Assay)	45 min + 15 min	[7]
Assay Time (Biorex Kit)	45 minutes	[11]

Conclusion

The competitive ELISA method provides a sensitive, specific, and high-throughput screening tool for the detection of the **furaltadone** metabolite AMOZ in a variety of food matrices.[4][10] The straightforward sample preparation and rapid assay time make it a valuable method for regulatory laboratories and food safety professionals to monitor for the illegal use of **furaltadone**. For confirmatory analysis, positive results from ELISA screening should be verified by a reference method such as LC-MS/MS.[3]

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References

- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. AMOZ (Nitrofurantoin Furoxanone) ELISA Kit - Elabscience® [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive ELISA [elisa-antibody.com]

- 6. ELISA Principle Explained: Antibody-Antigen Binding in Diagnostics [synapse.patsnap.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biorexfooddiagnostics.com [biorexfooddiagnostics.com]
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